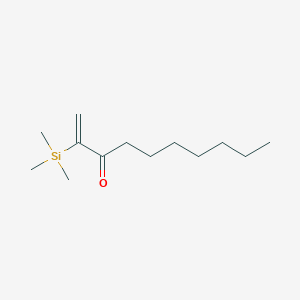
2-(Trimethylsilyl)dec-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)dec-1-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-1-en-3-one backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a carbon chain with a double bond and a ketone functional group. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)dec-1-en-3-one typically involves the reaction of a suitable precursor with a trimethylsilylating agent. One common method is the reaction of a dec-1-en-3-one derivative with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the nucleophilic attack of the silicon atom by the oxygen atom of the ketone occurs, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)dec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as triethylamine facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Trimethylsilyl)dec-1-en-3-one finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)dec-1-en-3-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This protection allows for selective reactions to occur without interference from other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
- 3-(Trimethylsilyl)-3-buten-2-one
- 1-Trimethylsilyl-1,2,3-benzotriazole
- 2-Trimethylsilyl-1,3-thiazole
Uniqueness
2-(Trimethylsilyl)dec-1-en-3-one is unique due to its specific structural features, which include a long carbon chain with a double bond and a ketone group. The presence of the trimethylsilyl group enhances its chemical stability and reactivity, making it a valuable compound in various applications. Its ability to act as a protecting group and facilitate selective reactions sets it apart from other similar compounds .
Properties
CAS No. |
88626-91-9 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
2-trimethylsilyldec-1-en-3-one |
InChI |
InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-13(14)12(2)15(3,4)5/h2,6-11H2,1,3-5H3 |
InChI Key |
QAKXEIKXZVDDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















